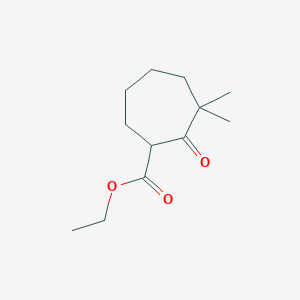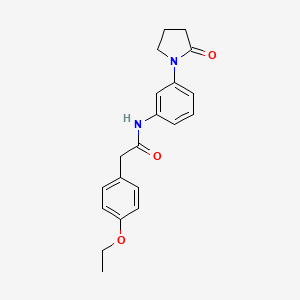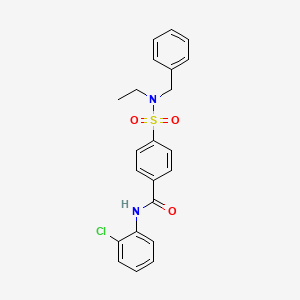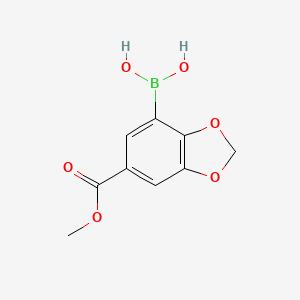
2-Carbethoxy-7,7-dimethylcycloheptanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Carbethoxy-7,7-dimethylcycloheptanone is a cyclic ketone that is widely used in scientific research. This compound has a unique structure that makes it an ideal candidate for a variety of applications.
Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
The compound 2-Carbethoxy-7,7-dimethylcycloheptanone has been utilized in the synthesis and study of stereochemistry in organic compounds. Marshall and Partridge (1968) reported the synthesis and stereochemistry of various cycloheptanone derivatives, including 5-carbethoxy-2-methylcycloheptanone, through treatment with diazoethane. This research contributed to the understanding of isomeric distributions and stereochemical properties of cycloheptanone derivatives (Marshall & Partridge, 1968).
Total Synthesis of Natural Products
Another application is in the total synthesis of natural products like bulnesol. Marshall and Partridge (1969) described a stereoselective route using 2-carbethoxycycloheptanones for synthesizing hydroazulenes, leading to the synthesis of (±)-bulnesol. This illustrates the utility of carbethoxycycloheptanones in complex natural product synthesis (Marshall & Partridge, 1969).
Reactions and Derivatives
Vakhatova et al. (1981) explored reactions of dicarbethoxymethylenetriazine derivatives, including 2-carbethoxycyanomethylene compounds. This research provided insights into the reactivity and potential applications of these derivatives in various chemical reactions (Vakhatova, Anisimova, & Yakhontov, 1981).
Kinetics of Chemical Reactions
The kinetics of chemical reactions involving carbethoxycyclohexanones, which are structurally related to this compound, have been studied. Bell and Goldsmith (1952) investigated the iodination kinetics of 2-carbethoxycyclohexanone, providing valuable data for understanding the reactivity and mechanism of halogenation in cyclohexanone derivatives (Bell & Goldsmith, 1952).
Propiedades
IUPAC Name |
ethyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-4-15-11(14)9-7-5-6-8-12(2,3)10(9)13/h9H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCHPTGGEQJFEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC(C1=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid](/img/structure/B2366022.png)

![3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B2366025.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2366027.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2366031.png)

![(2E)-3-[5-(2-methylcyclopropyl)-2-furyl]acrylic acid](/img/structure/B2366033.png)




![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2366042.png)